Lipophilicity (XLogP3) Differentiation: Target Compound vs. Unsubstituted Parent vs. 8-Methyl Analog
The target compound (CAS 851170-86-0) exhibits a predicted XLogP3 of 2.3, substantially exceeding both the unsubstituted parent (CAS 834-45-7, XLogP3 = 0.3) and the 8-methyl analog (CAS 851170-87-1, XLogP3 = 0.6), all computed by the same PubChem XLogP3 3.0 algorithm [1][2][3]. This 2.0 and 1.7 log unit increase respectively corresponds to a 100-fold and 50-fold increase in predicted n-octanol/water partition coefficient, moving the compound from the hydrophilic range into the optimal drug-likeness window (LogP 1–3).
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Unsubstituted parent (CAS 834-45-7): XLogP3 = 0.3; 8-Methyl analog (CAS 851170-87-1): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +2.0 vs. unsubstituted parent; ΔXLogP3 = +1.7 vs. 8-methyl analog |
| Conditions | Predicted values computed by PubChem XLogP3 3.0 algorithm (PubChem release 2021.05.07 / 2025.04.14) |
Why This Matters
Higher lipophilicity within the drug-like range (1–3) predicts improved passive membrane permeability and potentially enhanced oral absorption compared to more polar analogs, making this compound a more suitable starting point for oral bioavailability optimization.
- [1] PubChem. CID 3521777: 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid. XLogP3 = 2.3, Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] PubChem. CID 3162834: 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic Acid (CAS 834-45-7). XLogP3 = 0.3, Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [3] PubChem. CID 4868347: 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid (CAS 851170-87-1). XLogP3 = 0.6, Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
